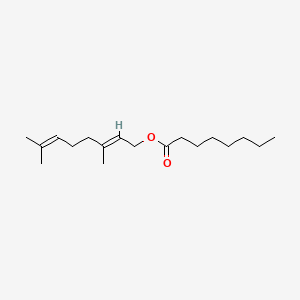
Geranyl caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl caprylate is an ester compound formed from geraniol and octanoic acid. It is a member of the geranyl esters family, which are known for their pleasant floral and fruity aromas. This compound is commonly used in the fragrance and flavor industries due to its appealing scent and taste. It is also found in various essential oils and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl caprylate can be synthesized through the esterification of geraniol with octanoic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods: In industrial settings, the production of geranyl octanoate often employs enzymatic catalysis due to its eco-friendly nature and high efficiency. One common method involves the use of Lipozyme 435, a lipase enzyme, in a solvent-free system. The reaction conditions are optimized to achieve high conversion rates, typically around 98%, with the use of molecular sieves to capture any co-produced methanol .
Chemical Reactions Analysis
Types of Reactions: Geranyl caprylate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of geranyl octanoate into geraniol and octanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as Lipozyme 435.
Oxidation: this compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Geraniol and octanoic acid.
Transesterification: New esters formed from the exchange of the ester group.
Oxidation: Oxidized derivatives of geranyl octanoate.
Scientific Research Applications
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and insect pheromone activities.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma and taste.
Mechanism of Action
Geranyl caprylate can be compared with other geranyl esters such as geranyl butyrate, geranyl hexanoate, and geranyl acetoacetate. These compounds share similar chemical structures but differ in their ester groups, leading to variations in their physical and chemical properties. This compound is unique due to its specific ester group, which imparts distinct aroma and biological activities .
Comparison with Similar Compounds
- Geranyl butyrate
- Geranyl hexanoate
- Geranyl acetoacetate
Geranyl caprylate stands out for its high conversion efficiency in enzymatic synthesis and its potential neuroprotective properties, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
51532-26-4 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+ |
InChI Key |
YYBMOGCOPQVSLQ-SAPNQHFASA-N |
SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Key on ui other cas no. |
51532-26-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















